molecular formula C17H40N2O3Si B13766079 N-(3-(Tributoxysilyl)propyl)ethylenediamine CAS No. 51895-55-7

N-(3-(Tributoxysilyl)propyl)ethylenediamine

Cat. No.: B13766079
CAS No.: 51895-55-7
M. Wt: 348.6 g/mol
InChI Key: UTQYJVXHFBBNJJ-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS 1760-24-3) is a bifunctional organosilane with the molecular formula C₈H₂₂N₂O₃Si and a molecular weight of 222.36 g/mol . It features a trimethoxysilyl group linked to a propyl chain and an ethylenediamine moiety, enabling dual functionality:

  • Hydrolytic reactivity via methoxy groups for covalent bonding to inorganic surfaces (e.g., silica, metals).
  • Chelation and crosslinking via ethylenediamine amines for organic matrix interactions .

Properties

CAS No.

51895-55-7

Molecular Formula

C17H40N2O3Si

Molecular Weight

348.6 g/mol

IUPAC Name

N'-(3-tributoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3

InChI Key

UTQYJVXHFBBNJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](CCCNCCN)(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine generally involves the nucleophilic substitution of a haloalkyltrialkoxysilane (e.g., 3-chloropropyltributoxysilane) with ethylenediamine. This reaction proceeds via the displacement of the halogen by the primary amine nucleophile under controlled temperature and stoichiometric conditions.

Typical Synthetic Route

Stepwise Description:

  • Starting Materials:

    • 3-Chloropropyltributoxysilane (or analogous haloalkyltrialkoxysilane)
    • Ethylenediamine (excess to drive reaction forward)
  • Reaction Conditions:

    • Solvent: Ethylenediamine itself can be used as solvent and reagent, or an inert solvent such as toluene or ethanol may be employed.
    • Temperature: Typically heated between 110°C to 120°C to facilitate substitution.
    • Molar Ratio: Excess ethylenediamine (e.g., 4:1 ratio of ethylenediamine to chloropropylsilane) to minimize side reactions and drive reaction to completion.
    • Time: Addition of chloropropyltributoxysilane is done dropwise over 1-2 hours with stirring, followed by additional reaction time for completion.
  • Reaction Mechanism:

    • The nucleophilic primary amine of ethylenediamine attacks the electrophilic carbon attached to the chlorine atom in 3-chloropropyltributoxysilane.
    • The chloride ion is displaced, forming the desired this compound.
    • Side reactions can include formation of bis-silyl products due to reaction of both amine groups, which requires careful control.
  • Workup and Purification:

    • After reaction completion, the mixture is cooled and allowed to separate into two layers.
    • The lower layer, containing ethylenediamine hydrochloride salt, is separated and discarded.
    • The organic layer containing the product is purified by distillation under reduced pressure.
    • Typical yield reported is approximately 70%, with purity confirmed by spectroscopic methods.

Example from Literature

A representative synthesis reported involves charging a four-necked flask with 72.0 g (1.2 mol) of ethylenediamine heated to 112–117°C. Then, 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane (analogous to tributoxysilane but with methoxy groups) is added dropwise over 2 hours. After an hour of ripening, the mixture is cooled and separated. The upper organic layer is distilled to yield 46.8 g of the product with 70.1% yield. A notable observation is the formation of bis-silyl byproducts, requiring optimization to minimize.

Reaction Optimization and Variations

  • Alkoxy Group Variation: The alkoxy groups on silicon can be methoxy, ethoxy, or butoxy groups. Tributoxysilyl derivatives require similar conditions but may have different reactivity and hydrolysis profiles.
  • Catalysts and Additives: Acidic catalysts (e.g., HCl) can be used in subsequent functionalization steps but are generally avoided during initial substitution to prevent premature hydrolysis.
  • Solvent Effects: Using ethylenediamine as both reagent and solvent simplifies the process but may require careful temperature control.
  • Temperature and Time: Higher temperatures accelerate reaction but increase side products; longer reaction times improve conversion but risk degradation.

Characterization and Research Outcomes

  • Yield and Purity: Typical yields are in the range of 65–75%. Purification by distillation and chromatographic methods yields high-purity product.
  • Spectroscopic Confirmation:
    • NMR (1H, 13C, 29Si): Confirms the presence of ethylenediamine and trialkoxysilyl groups.
    • FTIR: Shows characteristic Si–O–C and N–H stretching vibrations.
    • Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
  • Functional Performance: The product is used to functionalize inorganic substrates via sol-gel or grafting methods, improving adsorption capacity for metal ions such as nickel.

Data Summary Table

Parameter Typical Value/Condition Notes
Starting haloalkylsilane 3-Chloropropyltributoxysilane Purity > 98%
Nucleophile Ethylenediamine Used in excess (4:1 molar ratio)
Reaction temperature 110–120°C Controlled heating
Reaction time 2–3 hours (addition + ripening) Dropwise addition over 2 hours
Solvent Ethylenediamine or inert solvent Ethylenediamine often used as solvent
Yield 65–75% Depends on conditions
Purification Distillation under reduced pressure Removes ethylenediamine hydrochloride
Side products Bis-silyl derivatives Minimized by stoichiometry control
Characterization techniques NMR, FTIR, MS, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: The hydrolyzed silane can further condense to form siloxane bonds.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

    Hydrolysis: Silanols.

    Condensation: Siloxanes.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₃₁N₂O₃Si
  • Molecular Weight : 281.48 g/mol
  • Key Characteristics :
    • Rapid hydrolysis in moisture-rich environments
    • Strong adhesion properties
    • Reactivity with various substrates

Scientific Research Applications

2.1 Adhesion Promoter in Coatings and Sealants
N-(3-(Tributoxysilyl)propyl)ethylenediamine is widely used as an adhesion promoter in coatings and sealants. Its ability to bond with both organic polymers and inorganic substrates enhances the durability and performance of coatings.

Application AreaDescription
Adhesives Improves adhesion in various adhesive formulations, particularly those used in construction and automotive industries.
Sealants Enhances the water resistance and mechanical strength of sealants used in building materials.

2.2 Surface Modification
The compound is utilized for surface modification of materials, improving their chemical resistance and mechanical properties.

  • Case Study : Research indicates that the application of this compound on glass fibers significantly improves the tensile strength of composite materials, making them suitable for high-performance applications in aerospace and automotive sectors .

Industrial Applications

3.1 Foundry Industry
In the foundry industry, this compound is employed as a coating agent for molds and cores, enhancing the quality of castings by improving surface finish and reducing defects.

IndustryUse
FoundryCoating agent for molds to improve surface quality and reduce casting defects.

3.2 Paint and Coating Manufacturing
this compound serves as a key ingredient in paint formulations, acting as a binder that enhances adhesion to various substrates.

  • Example : In a study conducted on paint formulations, the inclusion of this silane improved the adhesion properties significantly compared to traditional binders .

Environmental Applications

4.1 Adsorption of Contaminants
The compound has been investigated for its potential in environmental remediation, particularly in the adsorption of heavy metals from aqueous solutions.

  • Case Study : A research study demonstrated that functionalized saponite using this compound effectively adsorbed nickel ions from contaminated water, showcasing its potential for environmental cleanup applications .

Mechanism of Action

The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.

Comparison with Similar Compounds

Research Findings and Innovations

  • Surface Coatings: Grafting N-[3-(Trimethoxysilyl)propyl]ethylenediamine onto PET nanopores enabled pH-responsive biosensing with streptavidin-biotin complexes, achieving 90% signal accuracy for IgG detection .
  • Sepiolite Functionalization : Sepiolite modified with ethylenediamine triacetic acid trisodium salt retained crystallinity while gaining ion-exchange capacity, critical for wastewater treatment .
  • Polymer Composites : Epoxy resins crosslinked with ethylenediamine silanes exhibited 20% higher tensile strength than DGEBA-based thermosets, attributed to amine-epoxy covalent bonds .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(3-(Tributoxysilyl)propyl)ethylenediamine?

The synthesis typically involves nucleophilic substitution between ethylenediamine and γ-chloropropyltrialkoxysilane derivatives (e.g., tributoxysilylpropyl chloride). For analogous trimethoxysilyl variants, this reaction proceeds under anhydrous conditions with catalytic bases like triethylamine . Characterization requires:

  • NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silyl-propyl linkage and amine functionality.
  • FTIR to identify Si-O-C (1100–1000 cm⁻¹) and primary/secondary amine bands (3300–3500 cm⁻¹) .
  • Elemental analysis to verify purity, complemented by GC/MS for residual solvent detection.
  • Hydrolytic stability testing via pH-dependent kinetic studies (tributoxysilyl groups hydrolyze slower than trimethoxysilyl due to steric hindrance) .

Q. How do reaction conditions influence the formation of self-assembled monolayers (SAMs) using this silane?

SAM formation is solvent-, time-, and moisture-dependent:

  • Solvent : Dry toluene or hexane minimizes premature hydrolysis .
  • Concentration : 1–5 mM solutions prevent multilayer adsorption .
  • Substrate pretreatment : Acidic piranha solution cleans glass/silicon surfaces, enhancing silane adhesion .
  • Reaction time : 3–5 hours at 25°C ensures optimal monolayer density.
  • Post-treatment : Rinsing with ethanol and dichloromethane removes physisorbed silanes . Tributoxysilyl’s slower hydrolysis may require longer reaction times compared to trimethoxysilyl analogues.

Advanced Research Questions

Q. How can inconsistencies in surface coverage data during nanoparticle functionalization be resolved?

Discrepancies often arise from:

  • Aggregation : Silanized nanoparticles may cluster, skewing BET surface area measurements. Mitigate via sonication or surfactants .
  • Incomplete functionalization : Quantify free amines using UV-vis assays (e.g., ninhydrin) or XPS for Si/N atomic ratios .
  • Competitive hydrolysis : Control humidity during SAM formation to balance silanol condensation vs. hydrolysis .

Q. What strategies improve covalent biomolecule immobilization on silane-functionalized surfaces?

  • Step 1 : Silanize surfaces to introduce primary amines.
  • Step 2 : Use heterobifunctional crosslinkers (e.g., glutaraldehyde or NHS-PEG-maleimide) to bridge amines and biomolecule thiol/carboxyl groups .
  • Optimization :
  • Adjust pH to 7–8 for efficient Schiff base formation.
  • Block residual amines with BSA or ethanolamine to reduce nonspecific binding .
  • Validate activity via fluorescence labeling or enzymatic assays .

Q. How does this silane enhance CO₂/CH₄ selectivity in mixed-matrix membranes (MMMs)?

The silane improves filler-polymer compatibility in MMMs:

  • Mechanism : Amine groups interact with CO₂ via carbamate formation, while the silyl moiety bonds with inorganic fillers (e.g., zeolites) .
  • Characterization :
  • Gas permeation tests (e.g., time-lag method) quantify CO₂/CH₄ selectivity.
  • SEM/EDS confirms uniform filler dispersion and silane adhesion .
    • Data interpretation : Higher selectivity correlates with reduced interfacial voids in SEM images .

Q. What analytical methods best assess hydrolytic degradation of tributoxysilyl groups under experimental conditions?

  • Kinetic studies : Monitor Si-O-C bond cleavage via ²⁹Si NMR or FTIR over time in aqueous buffers .
  • pH dependence : Tributoxysilyl hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 10) conditions.
  • Mass loss quantification : TGA/DSC detects silane decomposition temperatures (typically 200–300°C) .

Methodological Best Practices

Q. What protocols ensure reproducible handling and storage of this silane?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent moisture ingress .
  • Shelf-life : Test every 6 months via FTIR for Si-O-C integrity; discard if broad OH bands (3400 cm⁻¹) emerge .
  • In-lab handling : Use gloveboxes for SAM preparation to control humidity (<10% RH) .

Data Contradiction Analysis

Q. Why do XPS and contact angle measurements yield conflicting results for surface hydrophilicity post-silanization?

  • XPS limitations : Detects surface amines but not their orientation (amines may be buried under hydrophobic silyl layers) .
  • Contact angle hysteresis : Rough surfaces or incomplete SAMs cause variability. Use atomic force microscopy (AFM) to correlate topography with wettability .

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